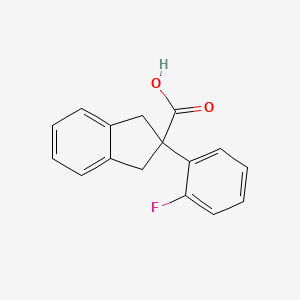

2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Description

2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic organic compound featuring a dihydroindene core substituted with a 2-fluorophenyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₆H₁₃FO₂, with a molecular weight of 272.28 g/mol.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-14-8-4-3-7-13(14)16(15(18)19)9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDHROKIYXSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=CC=CC=C3F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C16H13FO2. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

The compound features a unique structure that contributes to its biological activity. The presence of the fluorophenyl group is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13FO2 |

| Molecular Weight | 256.27 g/mol |

| LogP | 4.82 |

| Polar Surface Area | 37 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves interactions with specific molecular targets. It may act as an inhibitor or activator of various enzymes, impacting cellular processes such as proliferation and apoptosis. The compound's structural features allow it to engage in hydrophobic interactions with target proteins, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a comparative study, the antimicrobial potency of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid was evaluated against standard antibiotics. The results highlighted its effectiveness in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values lower than those of common antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in inflammatory responses. The compound's ability to modulate pathways such as NF-κB signaling suggests it could serve as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial activity of various derivatives of indene carboxylic acids. Among these, the fluorinated derivative showed superior activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of indene derivatives in a doxorubicin-induced cardiotoxicity model. The study found that the compound significantly reduced inflammatory markers and improved cell viability in cardiomyocytes exposed to doxorubicin .

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid on animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages compared to control groups. This suggests its potential as a lead compound for developing anti-inflammatory medications.

Case Study: Anticancer Properties

Another research focused on the compound's anticancer activity against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Materials Science

The compound is explored for its unique electronic and optical properties, making it suitable for applications in materials science.

Synthesis of Novel Materials

Researchers have utilized 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid in the synthesis of polymeric materials with enhanced conductivity and stability. These materials are being tested for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Studies

The biological interactions of this compound are under investigation to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-(2-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid, differing primarily in substituents and functional groups. These variations significantly impact physicochemical properties, biological activity, and synthetic approaches.

Structural and Functional Group Comparisons

2-{4-Methoxy-3-[2-(3-Methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic Acid Molecular Formula: C₂₇H₂₇NO₅ Substituents: A benzamido group with methoxy and ethoxy side chains. Activity: Acts as a lysophosphatidic acid receptor 1 (LPAR1) antagonist, highlighting the role of bulky aromatic substituents in receptor binding . Key Difference: The extended benzamido side chain increases molecular weight (461.51 g/mol) and likely reduces solubility compared to the target compound.

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide Molecular Formula: C₁₇H₁₅FNO₂ (inferred from CAS 438473-52-0). Substituents: 2-Fluorophenoxy acetamide.

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

- Substituents : Chloro, hydroxy, oxo, and methyl ester groups.

- Synthesis : Optimized using n-hexane instead of dichloromethane to enhance crystallization yield (method detailed in ). The methyl ester serves as a prodrug form, increasing lipophilicity .

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic Acid Molecular Formula: C₂₅H₂₁NO₄ Substituents: Fmoc-protected amino group. Key Difference: The bulky Fmoc group (399.45 g/mol) facilitates solid-phase peptide synthesis but reduces solubility in aqueous media .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.